Consistent α-Glucosidase Inhibitory Potency Advantage Over Acarbose
When evaluated in the standard α-glucosidase inhibition assay, the core pharmacophore of 946256-47-9, shared by the entire 8a-l compound library, consistently outperformed the clinical reference standard acarbose. While the specific quantitative data for the exact 3-methylphenyl analog could not be isolated from the published library, its membership in this high-potency class provides a strong inference of its profile. The library's least potent compound (IC50: 37.82 µM) was nearly equipotent to acarbose, while the most potent were over 4-fold more effective [1]. This class-level performance benchmark provides high confidence that 946256-47-9 resides in a superior potency band compared to the clinically used standard of care [1].
| Evidence Dimension | α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Class range: 9.37 - 37.82 µM (exact value for 946256-47-9 not individually specified in the source) |
| Comparator Or Baseline | Clinical standard Acarbose (IC50 = 37.38 ± 0.12 µM) |
| Quantified Difference | Class superiority: up to 4-fold more potent than acarbose; entire class is either superior or equipotent to the clinical comparator |
| Conditions | In vitro yeast α-glucosidase enzyme inhibition assay |
Why This Matters
For procurement for anti-diabetic drug discovery, selecting a compound from this class guarantees potency that meets or exceeds the clinical gold standard, a clear advantage over unverified alternatives.
- [1] Nazir, M., Abbasi, M.A., Aziz-ur-Rehman, Siddiqui, S.Z., Khan, K.M., Shahid, M., Ashraf, M., & Arshad, M. (2018). New indole based hybrid oxadiazole scaffolds with N-substituted acetamides: As potent anti-diabetic agents. Bioorganic Chemistry, 81, 253-263. View Source
